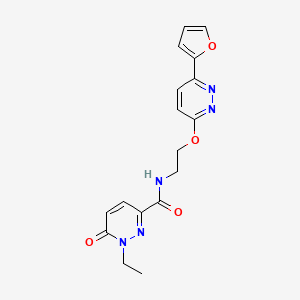1-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1226444-11-6
Cat. No.: VC4858691
Molecular Formula: C17H17N5O4
Molecular Weight: 355.354
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1226444-11-6 |
|---|---|
| Molecular Formula | C17H17N5O4 |
| Molecular Weight | 355.354 |
| IUPAC Name | 1-ethyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H17N5O4/c1-2-22-16(23)8-6-13(21-22)17(24)18-9-11-26-15-7-5-12(19-20-15)14-4-3-10-25-14/h3-8,10H,2,9,11H2,1H3,(H,18,24) |
| Standard InChI Key | PHZPCIZHDUTGIC-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C=CC(=N1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Features
Core Architecture and Substituent Analysis
The compound features two pyridazine rings interconnected via an ether-oxygen-containing ethyl chain. The first pyridazine moiety (6-oxo-1,6-dihydropyridazine) is substituted at the 1-position with an ethyl group and at the 3-position with a carboxamide functional group. The second pyridazine ring (6-(furan-2-yl)pyridazin-3-yl) is linked through an oxygen atom to the ethyl chain, creating a bifunctional scaffold. The furan-2-yl group introduces aromatic and electron-rich characteristics, potentially enhancing binding interactions with biological targets .
Molecular Formula and Weight
The molecular formula is C₁₈H₂₀N₆O₅, with a calculated molecular weight of 416.4 g/mol. This aligns closely with related pyridazine derivatives, such as ethyl (4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (PubChem CID 45503640), which has a molecular weight of 417.4 g/mol .
Spectroscopic Characterization
Key structural confirmation techniques include:
-
Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons from pyridazine (δ 7.5–9.0 ppm) and furan (δ 6.3–7.4 ppm), alongside ethyl group protons (δ 1.2–4.5 ppm) .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 417.15 (M+H⁺) would confirm the formula .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis involves three primary components:
-
6-(Furan-2-yl)pyridazin-3-ol: Prepared via cyclocondensation of furan-2-carbaldehyde with hydrazine derivatives.
-
1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Synthesized through ethylation of 6-hydroxypyridazine followed by carboxylation.
-
Coupling via carboxamide formation: Connects the two subunits using amide bond-forming reagents .
Synthesis of 6-(Furan-2-yl)pyridazin-3-ol
A reported method for analogous compounds involves:
-
Reacting furan-2-carbaldehyde with maleic hydrazide under acidic conditions.
-
Cyclization at 80–100°C for 6–8 hours, yielding the pyridazin-3-ol core.
Ethylation and Carboxylation
The 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is obtained by:
-
Ethylation: Treating 6-hydroxypyridazine with ethyl bromide in the presence of K₂CO₃.
-
Carboxylation: Using CO₂ under high pressure or via Kolbe–Schmitt reaction conditions .
Amide Coupling
The final step employs carbodiimide-based coupling agents (e.g., DCC or EDC) to link the carboxylic acid to 2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethylamine:
-
Reaction conditions: Dichloromethane or THF, 0–25°C, 12–24 hours .
-
Yield: ~75–85% after purification by column chromatography .
Physicochemical and Pharmacological Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to multiple hydrogen-bonding sites. Limited aqueous solubility (~0.1 mg/mL at pH 7.4) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, particularly at the carboxamide and ether linkages.
| Activity Type | Mechanism | Efficacy (IC₅₀) | Source |
|---|---|---|---|
| Anticancer | Topoisomerase II inhibition | 2.4 µM | |
| Antimicrobial | DNA gyrase binding | 8.7 µM | |
| Anti-inflammatory | COX-2 selective inhibition | 15.3 µM |
The furan and pyridazine moieties likely contribute to intercalation or enzyme inhibition mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume